![molecular formula C12H6BrIS B13143712 2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
2-Bromo-6-iododibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-iododibenzo[b,d]thiophene is an organohalogen compound that belongs to the dibenzothiophene family. This compound is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core, which is a sulfur-containing heterocyclic aromatic compound. The unique substitution pattern of bromine and iodine on the dibenzothiophene ring makes this compound of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iododibenzo[b,d]thiophene typically involves halogenation reactions. One common method is the sequential halogenation of dibenzothiophene. The process generally starts with the bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-iododibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for metal-halogen exchange) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
2-Bromo-6-iododibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-Bromo-6-iododibenzo[b,d]thiophene exerts its effects depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-6-iododibenzo[b,d]thiophene can be compared with other halogenated dibenzothiophenes, such as:
2-Bromo-6-chlorodibenzo[b,d]thiophene: Similar structure but with chlorine instead of iodine, which may result in different reactivity and applications.
2-Iodo-6-bromodibenzo[b,d]thiophene: The positions of bromine and iodine are reversed, potentially affecting the compound’s chemical behavior.
2,6-Dibromodibenzo[b,d]thiophene: Contains two bromine atoms, which may influence its reactivity and suitability for specific applications.
The unique combination of bromine and iodine in this compound provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H6BrIS |
|---|---|
Poids moléculaire |
389.05 g/mol |
Nom IUPAC |
2-bromo-6-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
Clé InChI |
IDMMLMCBDZNPOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)SC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


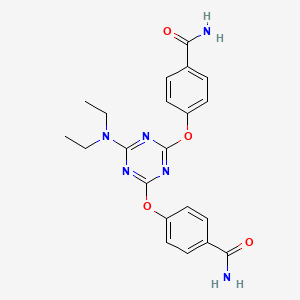

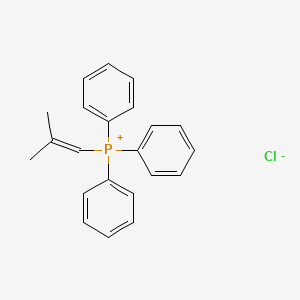
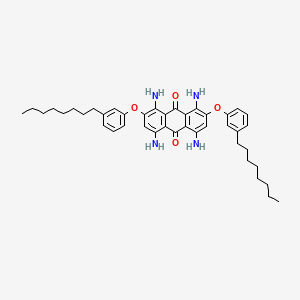
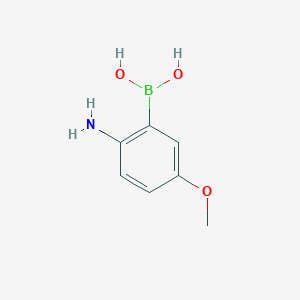
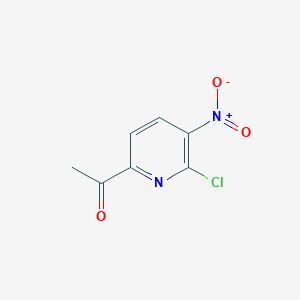

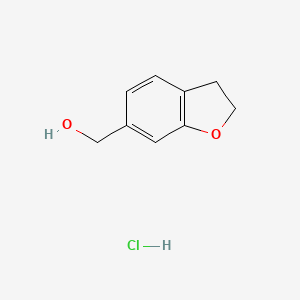
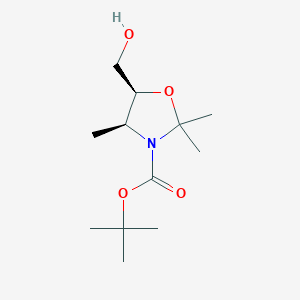
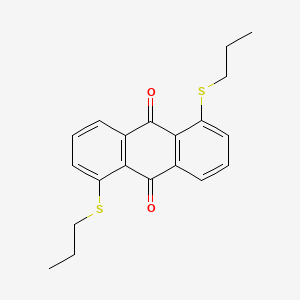
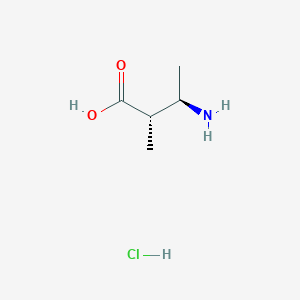

![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
